N-(2,4-difluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
The compound N-(2,4-difluorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs to the class of thiadiazole-containing acetamides. Its structure features:
- A 1,2,4-thiadiazole core substituted at position 3 with an o-tolyl group (2-methylphenyl).
- A thioacetamide side chain at position 5 of the thiadiazole, linked to a 2,4-difluorophenyl moiety.
Thiadiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties . The presence of fluorine atoms and the o-tolyl group likely enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS2/c1-10-4-2-3-5-12(10)16-21-17(25-22-16)24-9-15(23)20-14-7-6-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUBFHCKRELPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
1,3,4-Thiadiazole Derivatives
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Contains a 4,5-dihydro-1,3,4-thiadiazole ring with a 4-fluorophenyl substituent. Exhibits anti-inflammatory and antimicrobial activities due to hydrogen bonding interactions (e.g., N–H···O) and π-π stacking in its crystal structure .
Triazole-Thiadiazole Hybrids
Substituent Effects on Bioactivity
Fluorophenyl vs. Trifluoromethylphenyl
o-Tolyl vs. Pyridinyl
Thioacetamide Linker Modifications
- 2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (442537-18-0, ): Features a dual thioether linkage instead of a single thioacetamide group. Comparison: The additional sulfur atom may improve redox activity but increase susceptibility to oxidative degradation compared to the target compound .
Physicochemical and Pharmacokinetic Properties
| Compound | logP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3.8 | 5 | 1 | 393.43 |
| N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide | 2.2 | 4 | 2 | 323.35 |
| 573931-40-5 (Triazole analog) | 3.1 | 6 | 1 | 404.41 |
| 442537-18-0 (Dual thioether) | 4.5 | 6 | 2 | 448.46 |
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